Trh-OH
Description
Overview of TRH Metabolic Pathways
The primary pathway for TRH metabolism involves the cleavage of the peptide bonds by specific enzymes. One major metabolic route is the deamidation of the C-terminal proline amide bond, which results in the formation of pyroglutamyl-histidyl-proline, also known as deamido-TRH or TRH-OH (pGlu-His-Pro-OH). researchgate.netglpbio.comoup.com This reaction is catalyzed by a specific proline endopeptidase or TRH deamidase. researchgate.netglpbio.comnih.gov
Another significant metabolic pathway involves the cleavage of the pyroglutamyl-histidine bond by a pyroglutamate (B8496135) aminopeptidase (B13392206) (PAP), producing His-Pro-NH2. scite.aioup.com This dipeptide can then undergo further non-enzymatic conversion to cyclo(His-Pro). scite.aioup.com
While both pathways contribute to TRH inactivation, the relative importance of each pathway can vary depending on the tissue and species. Studies have shown that TRH deamidase activity is present in various visceral organs, with particularly high activity noted in the liver and kidney. oup.comoup.com In the brain, both deamidation and pyroglutamate aminopeptidase pathways are observed. scite.aioup.com
Research findings highlight the enzymatic nature of TRH degradation. For instance, studies using rat hypothalamic subcellular fractions demonstrated that this compound is rapidly formed from TRH by an amidase in the supernatant fraction. researchgate.net In bovine brain, enzymatic activities catalyzing the deamidation of TRH and the hydrolysis of other peptide bonds have been identified. nih.gov
Pharmacokinetic studies in rats have compared the metabolic clearance rates and half-lives of TRH and its metabolite this compound. The metabolic clearance rate of this compound was found to be higher than that of TRH. nih.gov Both peptides showed a biexponential decrease in serum concentrations after infusion. nih.gov
Significance of TRH Metabolites in Biological Systems
TRH metabolites, particularly this compound (deamido-TRH), are not merely inactive degradation products. Growing evidence suggests that these metabolites can possess their own distinct biological activities and play roles in various physiological processes. glpbio.com
This compound is one of the most stable derivatives of TRH and is found at high levels in numerous brain regions. glpbio.com Research indicates that this compound can exert effects on neuronal activity. For example, studies have shown that this compound can inhibit Na+ channel activity in mammalian septal neurons in a dose-dependent and reversible manner. glpbio.com At concentrations between 0.01 and 2.5 μM, this compound was observed to attenuate Na+ currents, reducing peak Na+ current amplitude by 20-50% at 2 μM. glpbio.com
While TRH is known to stimulate the release of growth hormone (GH) and prolactin (PRL) in some contexts, studies in certain animal models suggest that this compound may not share these specific activities. For instance, in primary cultured pituitary cells of the common carp (B13450389), TRH and human growth hormone-releasing hormone (hGHRH) stimulated GH release, but this compound had no effect. glpbio.com This suggests a divergence in the biological profiles of TRH and its deamidated metabolite in certain systems.
The presence of deamido-TRH has been detected in human urine, further supporting its formation as a metabolite in vivo. nih.gov Studies using radioimmunoassay for deamido-TRH have identified its immunoreactivity in the urine of both normal subjects and patients with thyroid disease. nih.gov
Despite being a significant metabolite, some research suggests that the percentage of TRH produced in the brain that undergoes deamidation in vivo might be small. oup.com However, the relatively high concentrations of this compound found in certain brain regions indicate its potential local significance. glpbio.com
The biological significance of TRH metabolites extends beyond this compound. Cyclo(His-Pro), another metabolite formed from TRH degradation, has also been reported to possess biological activity and is found endogenously in the pancreas and other tissues. scite.aioup.com
The study of TRH metabolism and the biological activities of its metabolites like this compound provides valuable insights into the complex regulatory networks influenced by the TRH system, highlighting that the effects of TRH may not be solely mediated by the parent peptide but also by its degradation products.
Here is a summary of some research findings related to this compound:
| Study Focus | Key Finding related to this compound | Citation |
| Effect on Na+ channels in septal neurons | Inhibits Na+ channel activity; reduces peak Na+ current amplitude by 20-50% at 2 μM. | glpbio.com |
| Effect on GH and PRL synthesis/release | No effect on GH synthesis/release in common carp pituitary cells, unlike TRH. | glpbio.com |
| Presence in human urine | Detected in human urine by radioimmunoassay. | nih.gov |
| Pharmacokinetics in rats | Higher metabolic clearance rate and longer half-life compared to TRH in serum. | nih.gov |
| Formation in visceral organs | Formed by TRH deamidase activity in liver, kidney, heart, lung, pancreas, ileum, skeletal muscle. | oup.comoup.com |
| Formation in brain | Formed by TRH deamidase activity in rodent brain tissue. | oup.com |
| Biological activity (general) | Associated with endocrine- and central nervous system-related biological functions. | glpbio.com |
| Biological activity (compared to TRH in brainstem) | Biologically inactive in causing direct excitation of dorsal vagal and solitary tract neurones in rat brainstem slices, unlike TRH. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Biotransformation of Trh to Trh Oh
Deamidation as a Primary Degradation Pathway
Deamidation is a key enzymatic process in the breakdown of TRH, leading to the formation of TRH-OH. This reaction involves the removal of the amide group from the C-terminal proline residue of TRH (pGlu-His-Pro-NH2), resulting in the free carboxylic acid form (pGlu-His-Pro-OH), which is this compound nih.govnih.govnih.gov.
Role of Prolyl Oligopeptidase (POP) in this compound Formation
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (EC 3.4.21.26), is an enzyme implicated in the degradation of proline-containing peptides, including TRH grantome.comnih.govresearchgate.net. While POP can cleave peptide bonds on the carboxyl side of proline residues, its specific contribution to this compound formation through deamidation has been a subject of research. Some studies suggest that POP is involved in the deamidation pathway of TRH degradation grantome.comnih.gov.
Involvement of Aminopeptidases and Deamidases in TRH Catabolism
The catabolism of TRH involves multiple enzymatic activities beyond just deamidation. Aminopeptidases, which cleave amino acids from the N-terminus of peptides, and other deamidases also contribute to TRH degradation grantome.comnih.govcambridge.org. While pyroglutamyl aminopeptidase (B13392206) primarily cleaves the pGlu-His bond of TRH, leading to His-Pro-NH2 nih.govnih.gov, other deamidases may be involved in the formation of this compound. Research indicates the presence of a deamidase pathway in TRH degradation in various tissues nih.govoup.com. For instance, studies in rat hypothalamus identified an amidase in the supernatant fraction that rapidly forms this compound from TRH nih.gov.
Alternative Enzymatic Cleavage Mechanisms Yielding this compound
While deamidation is a primary route to this compound, alternative enzymatic mechanisms can also contribute to its formation.
Cleavage of the Pyroglutamyl-Histidyl Peptide Bond
Another significant pathway in TRH degradation is the cleavage of the pyroglutamyl-histidyl (pGlu-His) peptide bond. This cleavage is primarily catalyzed by the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II (EC 3.4.19.6) frontiersin.orgportlandpress.comresearchgate.netresearchgate.net. While the primary product of this cleavage is His-Pro-NH2, further enzymatic processing of this metabolite could potentially lead to this compound, although the direct formation of this compound from TRH via this initial cleavage is not the main mechanism. TRH-DE is highly specific for the pGlu-His bond of TRH frontiersin.orgportlandpress.com.
Site-Specific Enzymatic Activity
The enzymatic degradation of TRH, including the formation of this compound, exhibits site-specific activity in different tissues and regions of the central nervous system.
TRH Deamidase Activity in Central Nervous System Regions
TRH deamidase activity, responsible for the formation of this compound, is present in various regions of the central nervous system nih.gov. Studies in rats have shown that this compound can be rapidly formed in the hypothalamus by an amidase nih.gov. Different brain areas exhibit varying rates of this compound production, with the cerebral cortex showing a high rate and the pituitary gland a lower rate nih.gov. The distribution of TRH-degrading enzymes, including those that may contribute to this compound formation, varies across brain regions, which can influence the local concentrations and actions of TRH and its metabolites jneurosci.orgnih.gov.
Data Table: Enzymatic Degradation of TRH in Rat Tissues
| Tissue Homogenate | TRH Degradation (% at 30 min) | This compound Formation (% of TRH Degradation) |
| Liver | ~56% oup.com | |
| Kidney | ~50% oup.com | |
| Lung | ~24% oup.com | |
| Heart | ~75% oup.com | |
| Hypothalamus (Supernatant) | Rapid | Detected nih.gov |
| Hypothalamus (Particulate) | Degraded | Not Detected nih.gov |
| Cerebral Cortex | Highest rate of this compound production among brain areas studied nih.gov | |
| Pituitary Gland | Lowest rate of this compound production among brain areas studied nih.gov |
Note: Data compiled from indicated sources. Specific TRH degradation percentages at 30 minutes were not consistently available across all cited sources for direct comparison in the table, but the relative contribution of deamidation to TRH degradation and regional differences in this compound formation are indicated.
Regional Variations in this compound Production Rates
The enzymatic production of this compound from TRH exhibits regional variations. Studies using subcellular fractions from rat hypothalamus have shown that this compound is rapidly formed by an amidase present in the supernatant fraction. nih.gov In investigations across different brain areas in rats, the cerebral cortex demonstrated the highest rate of this compound production, while the pituitary gland showed the lowest rate. nih.gov Once formed in the supernatant fractions, this compound has been found to be stable and does not undergo further degradation. nih.gov
TRH Deamidase Activity in Peripheral Organ Homogenates
TRH deamidase activity is not confined to the central nervous system but is also present in homogenates of various peripheral organs. oup.comnih.gov This enzymatic activity has been detected in visceral tissues such as the liver, kidney, heart, lung, pancreas, ileum, and skeletal muscle in rats. oup.comnih.gov The activity of TRH deamidase in these tissues is dependent on time and temperature and is abolished in boiled tissues, indicating its enzymatic nature. oup.comnih.gov
Hepatic Biotransformation
The liver is a significant site for the biotransformation of TRH to this compound. oup.comnih.gov Studies in rat liver homogenates have shown substantial TRH deamidase activity. oup.comnih.gov Under relatively high substrate conditions, approximately 56% of TRH degradation in liver homogenates occurred via the TRH deamidase pathway. oup.comnih.gov The TRH degradation rate in the liver was found to be greater than in the kidney and heart. oup.com The liver's role in biotransformation is well-established for many compounds, converting lipophilic substances into more hydrophilic ones for excretion. mdpi.comwikipedia.orgtaylorandfrancis.comwfsahq.org
Renal Biotransformation
The kidney also exhibits considerable TRH deamidase activity, contributing to the biotransformation of TRH to this compound. oup.comnih.gov In rat kidney homogenates, the TRH deamidase pathway accounted for approximately 50% of TRH degradation under relatively high substrate conditions. oup.comnih.gov this compound production in kidney tissue was greater than in heart, lung, ileum, pancreas, and skeletal muscle. oup.com The kidneys are known to play a vital role in the metabolism and excretion of various drugs and metabolites. nih.govnih.govconsensus.appopenaccessjournals.com
Presence in Other Visceral Tissues (e.g., Heart, Lung, Pancreas, Ileum, Skeletal Muscle)
TRH deamidase activity has been detected in homogenates of other visceral tissues, including the heart, lung, pancreas, ileum, and skeletal muscle. oup.comnih.gov While TRH degradation was significant in lung and heart homogenates, it was less active compared to the liver and kidney. oup.com In lung homogenates, approximately 24% of TRH degradation was attributed to the deamidase pathway. oup.comnih.gov Although significant TRH degradation was not consistently detected in ileum, pancreas, or skeletal muscle under the specific assay conditions used in some studies, the presence of TRH deamidase activity in these tissues was confirmed. oup.comnih.gov The presence of non-deamidase pathways in addition to the deamidase pathway could not be ruled out in these other tissues. oup.comnih.gov
TRH Deamidase Activity in Rat Organ Homogenates
| Organ | Approximate % TRH Degradation via Deamidase Pathway (High Substrate Conditions) |
| Liver | 56% oup.comnih.gov |
| Kidney | 50% oup.comnih.gov |
| Lung | 24% oup.comnih.gov |
| Heart | Detected oup.comnih.gov |
| Pancreas | Detected oup.comnih.gov |
| Ileum | Detected oup.comnih.gov |
| Skeletal Muscle | Detected oup.comnih.gov |
Biological Activity and Functional Implications of Trh Oh
Comparative Analysis of Biological Potency Relative to TRH
Studies have compared the biological potency of TRH-OH to that of TRH, revealing differences in their effects, particularly on neuronal ion channels. In experiments involving guinea pig septal neurons, this compound was found to be approximately twice as potent as TRH in attenuating Na+ currents at the same concentration pnas.orgnih.gov. For instance, at a concentration of 2 µM, this compound reduced peak Na+ current amplitude by 20-50%, with a mean reduction of 27% ± 8% (mean ± SD, n=16), while TRH at the same concentration was about half as effective pnas.orgnih.gov.
However, in the context of stimulating growth hormone (GH) release in domestic fowl, TRH demonstrated significantly higher potency than this compound. The ability of this compound to stimulate GH secretion was less than that observed with a 100-fold lower dose of TRH karger.comnih.gov.
These findings suggest that the removal of the C-terminal amide group significantly alters the biological activity of the molecule, leading to differential potencies in various physiological processes.
Neuromodulatory Actions of this compound
This compound has been shown to exert neuromodulatory actions, particularly through its interaction with neuronal ion channels medchemexpress.compnas.orgnih.gov.
Regulation of Neuronal Ion Channel Activity
Research indicates that this compound can modulate the activity of voltage-gated ion channels in neurons. Studies have investigated its effects on both sodium (Na+) and potassium (K+) channels pnas.orgnih.govnih.govnih.gov.
Inhibition of Na+ Channel Activity in Mammalian Septal Neurons
A key neuromodulatory action of this compound is its inhibitory effect on Na+ channel activity in mammalian septal neurons. Studies using the patch-clamp technique on enzymatically dissociated guinea pig septal neurons have demonstrated that this compound, at concentrations ranging from 0.01 to 2.5 µM, produces a dose-dependent and reversible attenuation of Na+ currents medchemexpress.compnas.orgnih.govnih.gov. This inhibition was observed in approximately 60% of the tested cells pnas.orgnih.gov. At a concentration of 2 µM, this compound caused a reduction in peak Na+ current amplitude of 20-50% medchemexpress.compnas.orgnih.gov. Importantly, in these experiments, this compound was found to be more potent than TRH in inhibiting Na+ channel activity pnas.orgnih.gov. The presence of this compound did not alter the voltage-dependent parameters of the Na+ current pnas.orgnih.govnih.gov. The reduction in Na+ current amplitude induced by this compound was transient, with recovery observed during maintained exposure, and the response decreased with repeated treatment pnas.orgnih.govnih.gov.
Data on the inhibition of Na+ channel activity by this compound in mammalian septal neurons:
| Compound | Concentration (µM) | Effect on Peak Na+ Current Amplitude |
| This compound | 2 | Reduced by 20-50% (27% ± 8%) |
| TRH | 2 | Approximately half as effective as this compound |
| This compound | 0.01 - 2.5 | Dose-dependent attenuation |
Note: Data is based on studies in enzymatically dissociated guinea pig septal neurons pnas.orgnih.gov.
While this compound primarily showed depression of K+ conductances in some septal neurons, TRH and other derivatives exhibited dual actions on K+ currents, including increases nih.gov. This compound also evoked a large Ca2+ influx but did not induce mobilization of internal Ca2+ in fura-2-loaded unclamped cells, unlike TRH which could induce both nih.gov.
Absence of Select Biological Responses
Despite its neuromodulatory effects, this compound lacks certain biological responses characteristic of TRH, particularly in endocrine secretion.
Lack of Effect on Pancreatic Exocrine Secretion
Studies investigating the effects of TRH-related peptides on exocrine pancreatic secretion have shown that this compound does not have a significant effect. In experiments comparing the effects of TRH, cyclo(His-Pro), this compound, and TRH-Gly on 2-deoxy-d-glucose (B1664073) (2-DG)-stimulated pancreatic secretion in rats, this compound and TRH-Gly had no effect physiology.org. Furthermore, this compound had no effect on basal and cholecystokinin-stimulated amylase release from pancreatic acinar cells in vitro physiology.org. This contrasts with TRH and cyclo(His-Pro), which dose-dependently inhibited 2-DG-stimulated pancreatic secretion physiology.org.
Lack of Effect on Growth Hormone Release
Research in domestic fowl has indicated that this compound has limited or no significant effect on growth hormone (GH) release compared to TRH. While TRH stimulated in vivo GH release, the administration of this compound resulted in only small, albeit sometimes significant, increases in plasma GH concentrations karger.comnih.gov. However, the ability of this compound to stimulate GH secretion was considerably less than that of TRH, even at a 100-fold lower dose of TRH karger.comnih.gov. One study concluded that the in vivo effect of TRH on GH secretion in domestic fowl is directly attributable to TRH itself, not its metabolites like this compound karger.com. Studies in mammals regarding the effects of this compound on GH release have not been extensively examined karger.com. In primary cultured pituitary cells of the common carp (B13450389), TRH and human growth hormone-releasing hormone (hGHRH) stimulated the release of GH, but this compound had no effect medchemexpress.com.
Table summarizing the effect of this compound on GH release in common carp pituitary cells:
| Compound | Effect on [³H]GH Release (relative to control) |
| TRH | 435% |
| hGHRH | 464% |
| This compound | No effect |
Note: Data is based on studies in primary cultured pituitary cells of the common carp medchemexpress.com.
Role in Physiological Regulatory Mechanisms
This compound functions as a physiological metabolite within the body, arising from the metabolic breakdown of the neuropeptide TRH. medchemexpress.comglpbio.com This enzymatic degradation process occurs in both plasma and brain tissue. medchemexpress.comglpbio.com The resulting degradation products, including this compound, are understood to be associated with a range of biological functions impacting both the endocrine system and the central nervous system. medchemexpress.comglpbio.com
Contribution to the Dynamics of TRH Signaling Termination
The termination of TRH signaling is intricately linked to its metabolic inactivation. TRH undergoes rapid degradation by enzymes found in plasma and various tissues, including the brain, liver, and kidney. medchemexpress.comglpbio.comphysiology.orgnih.govkarger.com this compound is a key product of this degradation process, specifically formed through deamidation catalyzed by enzymes such as proline endopeptidase. medchemexpress.comglpbio.comnih.govkarger.com this compound has been proposed as a significant metabolite of TRH. nih.govkarger.com
Studies investigating the degradation of TRH and this compound in tissue homogenates have shown that the inactivation of both compounds is rapid and appears to involve enzymatic mechanisms, as indicated by heat lability and saturation kinetics. nih.govkarger.com The production of this compound from TRH has been observed in liver homogenates, with substantial accumulation occurring under conditions of high TRH substrate concentration. nih.govkarger.com The liver and kidney are considered primary sites for the in vivo breakdown of TRH. nih.govkarger.com
In vitro research utilizing rodent brain tissue has confirmed the degradation of synthetic TRH into this compound. oup.com Under the experimental conditions of one study, the rate of TRH degradation (487 ± 36 pg/min) was found to be faster than the rate of this compound degradation (195 ± 31 pg/min) in brain tissue. oup.com Despite the faster degradation rate of TRH, the concentration of this compound in various brain regions was often lower than that of TRH, sometimes falling below detectable levels. oup.com These findings suggest that while a TRH deamidase enzyme is present in the brain, the proportion of TRH that undergoes deamidation in the brain in vivo might be relatively small. oup.com
Further studies examining TRH metabolism in homogenates of various rat organs indicated that TRH deamidation contributed to varying percentages of total TRH degradation, including approximately 56% in liver, 50% in kidney, 25% in lung, and 75% in heart. oup.com The rate of this compound degradation was consistently slower than that of TRH degradation in the liver, kidney, lung, and heart. oup.com Notably, this compound production was not detected in serum, even though TRH degradation in serum was faster than this compound degradation. oup.com
Beyond its role as a metabolic product, this compound exhibits its own biological activity. Research on mammalian septal neurons has demonstrated that this compound inhibits Na+ channel activity in a dose-dependent and reversible manner. medchemexpress.comglpbio.compnas.orgnih.gov At concentrations ranging from 0.01 to 2.5 μM, this compound caused a reversible attenuation of Na+ currents. medchemexpress.comglpbio.comnih.gov At a concentration of 2 μM, the peak Na+ current amplitude was reduced by 20-50%. medchemexpress.comglpbio.compnas.orgnih.gov This inhibitory effect on Na+ channels is transient, and repeated exposure to this compound leads to a decrease in responsiveness. pnas.orgnih.gov In contrast to TRH, which can induce the release of Ca2+ from internal stores, this compound has been observed to evoke a significant Ca2+ influx in septal neurons without mobilizing internal Ca2+. nih.gov
The following table summarizes the observed effect of this compound on peak Na+ current amplitude in mammalian septal neurons:
| Compound | Concentration (µM) | Effect on Peak Na+ Current Amplitude |
| This compound | 0.01 - 2.5 | Dose-dependent reversible attenuation |
| This compound | 2 | Reduced by 20-50% (27 ± 8%, mean ± SD, n=16) nih.gov |
| TRH | 2 | Approximately half as effective as this compound |
This compound has also been assessed for other biological effects. In studies using primary cultured pituitary cells of the common carp, this compound showed no effect on the release of [3H]GH, unlike TRH and hGHRH which stimulated release. medchemexpress.comglpbio.com Furthermore, this compound did not have an effect on exocrine pancreatic secretion in rats, in contrast to the peripheral inhibitory effect observed with TRH. physiology.org
Receptor Interactions and Binding Profiles of Trh Oh
Affinity for Thyrotropin-Releasing Hormone Receptors (TRHRs)
Studies evaluating the affinity of TRH-OH for TRHRs consistently indicate a significantly lower affinity compared to native TRH. TRH exerts its effects primarily through G protein-coupled TRH receptors, which include subtypes TRH-R1 and TRH-R2 in various species, with TRH-R1 being the predominant or sole subtype in humans. frontiersin.orgguidetopharmacology.orgfrontiersin.org The interaction of ligands with these receptors is crucial for initiating downstream signaling pathways, such as the phosphoinositide/calcium pathway. frontiersin.orgguidetopharmacology.org
Research has demonstrated that the structural difference in this compound, specifically the absence of the C-terminal amide group, substantially impacts its ability to bind to TRHRs. This contrasts with TRH, where the C-terminal amide is understood to be involved in interactions within the receptor binding pocket. acs.org
Comparative Binding Efficacy with TRH and TRH Analogs
Comparative studies highlight the considerably lower binding efficacy of this compound relative to TRH and certain TRH analogs. In a study investigating binding sites in the adult human brain, the binding of a labeled TRH analog ([3H]Me-TRH) was inhibited by TRH and Me-TRH, but not by this compound at concentrations up to 1 microM. nih.gov This suggests that this compound has a substantially lower affinity for these human brain TRH binding sites compared to TRH and Me-TRH. nih.gov
Pharmacological characterization using functional assays, such as the stimulation of phosphoinositide hydrolysis in GH3 pituitary cells (which express TRH receptors), further supports the reduced efficacy of this compound. In such studies, "TRH free acid" (this compound) exhibited half-maximal effective concentration (EC50) values in the micromolar range (11.0-17.3 µM). capes.gov.brnih.gov This is significantly higher than the EC50 reported for TRH (26.6 nM) in the same assay, indicating that a much higher concentration of this compound is required to elicit a comparable functional response, reflecting a considerably lower potency and binding efficacy at the receptor. capes.gov.brnih.gov
While TRH and many of its amidated analogs function as agonists at TRHRs, stimulating downstream signaling, the deamidated form, this compound, appears to be a weak agonist or have negligible activity due to its poor binding. capes.gov.brnih.govinhn.org
Below is a table summarizing comparative potency data from a study on phosphoinositide turnover in GH3 cells:
| Compound | EC50 (nM) Mean ± SEM |
| MeTRH | 2.4 ± 0.4 |
| MK-771 | 7.3 ± 0.6 |
| TRH | 26.6 ± 9.2 |
| RX77368 | 90.2 ± 13.9 |
| CG3703 | 274.5 ± 104.4 |
| N-Val2-TRH | 2400 ± 870 |
| CG3509 | 16500 ± 3400 |
| TRH free acid | 11000, 17300 (µM) |
| DKP | > 1,000,000 (µM) |
Note: Data for TRH free acid (this compound) is presented in µM in the source, converted here for comparison with nM values, highlighting the significant difference in potency. DKP is diketopiperazine. capes.gov.brnih.gov
Pharmacological Characterization of this compound Receptor Binding
Pharmacological characterization of this compound binding reveals its limited interaction with TRHRs. The high EC50 values observed in functional assays indicate that even at relatively high concentrations, this compound is a weak stimulus for TRHR-mediated signaling pathways like phosphoinositide hydrolysis. capes.gov.brnih.gov This weak activity is attributed to its poor affinity for the receptor binding site. nih.gov
In contrast to TRH, which is a high-affinity ligand for TRH receptors, this compound's inability to effectively compete for binding sites, as shown in human brain tissue, underscores its low affinity. guidetopharmacology.orgnih.gov This lack of significant binding interaction is consistent with observations that this compound is largely devoid of the physiological effects mediated by TRH receptors. inhn.org
Receptor Subtype Selectivity Considerations (if applicable)
While TRH receptors exist as subtypes (TRH-R1 and TRH-R2 in rodents, and primarily TRH-R1 in humans with potential for other subtypes), the available research on this compound does not strongly indicate significant selectivity for one TRHR subtype over another. frontiersin.orgguidetopharmacology.orgresearchgate.net The general finding across different tissue types and assay systems is that this compound exhibits low affinity and potency at TRH receptors in general, rather than showing preferential binding to a specific subtype.
For instance, the study on human brain tissue, which would express the human TRH-R1 and potentially other central TRH receptor subtypes, found that this compound did not effectively inhibit binding. nih.govnih.gov This suggests a low affinity for the TRH receptors present in these regions, without indicating selectivity for or against a particular subtype. The limited binding and functional activity observed for this compound appear to be a general characteristic of its interaction with TRHRs, regardless of the specific subtype.
Furthermore, a study investigating binding to melanocortin receptor subtypes (MC1, MC3, MC4, MC5) found that this compound did not bind to any of these receptors, while TRH selectively bound to MC1. nih.gov This finding, while not related to TRHR subtypes, reinforces that structural modifications from TRH, such as deamidation, can lead to a loss of binding to related receptor families.
Based on the current research, this compound's primary characteristic regarding TRHR interaction is its significantly reduced affinity and potency compared to amidated TRH, rather than a distinct receptor subtype selectivity profile.
Analytical Methodologies for Trh Oh Quantification and Characterization
Immunoassay Techniques
Immunoassays, such as Radioimmunoassays (RIAs) and Enzyme Immunoassays (EIAs), are widely used for the sensitive detection and quantification of peptides like Trh-OH in biological samples. These methods rely on the specific binding of antibodies to the target analyte.
Development and Application of Radioimmunoassays (RIAs)
Radioimmunoassays have been developed for the specific measurement of deamido-TRH (this compound). These assays utilize a radioactive tracer, typically 125I-labeled this compound, which competes with unlabeled this compound in the sample for binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of this compound in the sample.
Specific RIAs for deamido TRH (this compound) have been successfully applied to detect this compound immunoreactivity in biological fluids such as human urine. nih.govoup.com. Studies have shown that this compound immunoreactivity in human urine elutes in the same position as synthetic this compound during gel filtration, providing evidence for its presence nih.govoup.com. RIAs have also been used to study the metabolic fate of TRH and the production of this compound in tissue homogenates, such as rat liver and kidney, demonstrating the enzymatic conversion of TRH to this compound karger.com. The combined use of specific RIAs for TRH and this compound has been valuable in investigating the enzymes involved in TRH degradation in the brain nih.gov.
Development and Application of Enzyme Immunoassays (EIAs)
Enzyme Immunoassays (EIAs), also known as Enzyme-Linked Immunosorbent Assays (ELISAs), offer an alternative to RIAs, replacing the radioactive label with an enzyme that produces a detectable signal (e.g., color change) upon substrate addition. EIAs for TRH and TRH-elongated peptides, including this compound, have been developed. nih.gov. These assays often employ a second antibody solid phase technique, using an enzyme like acetylcholinesterase as a label nih.govoup.com.
The development of this compound EIA systems has involved conjugating haptens like this compound to a carrier protein for immunization to produce antibodies, and to an enzyme for use as a tracer nih.govoup.com. These EIAs have been applied to measure this compound in biological extracts, such as those from mouse and rat hypothalamus nih.gov.
A critical aspect of immunoassays is their specificity and potential for cross-reactivity with related compounds. For this compound EIAs, the specificity is determined by the antibody used. Studies have shown varying degrees of cross-reactivity with TRH and other TRH-related peptides depending on the specific antibody developed.
For instance, a TRH EIA might primarily detect authentic TRH, while a this compound EIA might detect both TRH and TRH peptides elongated at the C-terminal nih.gov. Conversely, some TRH antisera used in EIA systems have shown negligible cross-reactivity with this compound (pGlu-His-Pro-OH), while exhibiting significant cross-reactivity with other TRH analogs like [Phe2]TRH or [methyl-His2]TRH scispace.com. An enzymatic tracer obtained by coupling the carboxylic group of this compound to acetylcholinesterase, used in a second antibody solid phase EIA, recognized authentic TRH and TRH-derived peptides elongated in the C-terminal, but showed no cross-reactivity (<1%) with this compound itself when TRH was used as the standard oup.com. This highlights the importance of characterizing the cross-reactivity profile of each specific immunoassay system to ensure accurate quantification of this compound.
Chromatographic Separation Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from other compounds in a sample, enabling its purification, identification, and analysis of its purity and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
HPLC is a powerful tool for the analysis of peptides like this compound. It allows for the separation of this compound from its precursor (TRH) and other potential metabolites or degradation products based on their differential interactions with a stationary phase and a mobile phase.
Specific HPLC methods have been developed to analyze TRH and its metabolites, including this compound, in biological samples without the need for extensive extraction nih.gov. These methods often utilize reversed-phase columns and a mobile phase consisting of a mixture of buffers and organic solvents, such as acetonitrile (B52724) with an ion-pairing agent nih.govdss.go.th. Detection is typically achieved using UV absorption or radiochemical detection if labeled compounds are used nih.gov.
HPLC has been used to demonstrate the conversion of TRH to deamido-TRH (this compound) in various biological contexts nih.govosti.govoup.com. By analyzing samples using HPLC and then quantifying the separated fractions with immunoassays (like RIA), researchers can identify and quantify this compound and other TRH-related peptides oup.comdss.go.th. HPLC is also crucial for assessing the purity of synthetic this compound and for monitoring its degradation over time or under different conditions. The separation of this compound from TRH and other potential degradation products like histidyl-proline amide (His-Pro-NH2) and histidyl-proline (His-Pro) has been achieved using specific HPLC methods nih.gov.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure and properties of this compound. While detailed spectroscopic data specifically for this compound in the provided search results are limited, general spectroscopic methods applicable to peptide characterization would include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques can confirm the molecular structure, assess purity, and identify functional groups. Although the search results mention spectroscopic characterization in the context of other compounds nih.govjapsonline.comekb.egmdpi.comnih.gov, and mass spectrometry for assessing peptide sequence integrity oup.com, specific detailed spectroscopic data (e.g., NMR shifts, IR bands) solely for this compound were not prominently featured. However, mass spectrometry has been used to assess the integrity of peptide sequences, which would be applicable to this compound oup.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies of Analogs
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules, including peptides and their analogs uzh.ch. It provides detailed information about the chemical environment of individual atoms and their spatial relationships through parameters like chemical shifts and spin-spin coupling libretexts.orgsavemyexams.com.
In one study, NMR was used to examine TRH and analogs where trans- and cis-4-hydroxy-L-proline replaced L-proline nih.gov. The results suggested that a ten-membered ring formed by hydrogen bonding between the N-H of the Pro carboxamide function and the N pi-atom of the His imidazole (B134444) nucleus influences the major conformer around the Pro-His amide bond nih.gov.
NMR can also be used to study interactions, such as hydrogen bonds, which are crucial for molecular recognition and structure nih.gov. While the provided text does not detail specific NMR data tables for this compound or its analogs, published research demonstrates the application of NMR to elucidate conformational effects in TRH-related peptides nih.govupatras.gr.
Electron Spin Resonance (ESR) Spectroscopy in Metal Ion Binding Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study systems with unpaired electrons, such as transition metal complexes and free radicals numberanalytics.comutexas.edu. This makes it a valuable tool for investigating the binding of paramagnetic metal ions, like copper(II) (Cu(II)), to peptides numberanalytics.comethz.ch.
Studies have employed ESR spectroscopy to investigate the binding of Cu(II) ions to TRH and its analogs, including pGlu-His-Pro-OH (this compound) nih.gov. ESR spectra can provide information about the coordination environment of the metal ion, specifically the number and type of donor atoms from the peptide that are involved in binding nih.gov. Parameters extracted from ESR spectra, such as A|| and g|| values, are sensitive to the ligand environment around the Cu(II) ion nih.gov.
Research on Cu(II)-TRH binding using ESR has shown different binding modes depending on the pH nih.gov. At pH 7.45 and higher, the major Cu(II)-TRH complex is 1:1 with three nitrogen donors nih.gov. Possible nitrogen donors in TRH include the imidazole nitrogen of histidine, the lactam nitrogen of pyroglutamyl, and the amide nitrogen between the pyroglutamyl and histidine residues nih.gov. The spectroscopic properties of TRH, deHPro3-TRH, and this compound are reported to be very close, suggesting similar binding characteristics in this region nih.gov.
ESR data, often combined with other spectroscopic techniques like UV-Vis and NMR, helps to elucidate the structure of metal-peptide complexes nih.gov. Understanding these interactions is important for various reasons, including the development of analytical methods for peptide quantification based on metal complex formation nih.gov.
An example of ESR parameters obtained for Cu(II) in the presence of TRH at various pH values is shown in the table below:
This table illustrates how ESR parameters change with pH, indicating different coordination environments of Cu(II) with TRH nih.gov.
Mass Spectrometry for Peptide Integrity Assessment
Mass spectrometry (MS) is a widely used analytical technique for the characterization of peptides and proteins, providing information about their mass, sequence, and modifications thermofisher.comosu.edu. It is particularly valuable for assessing peptide integrity, confirming molecular weight, and identifying fragmentation patterns thermofisher.comnih.gov.
For peptides like this compound, MS can be used to verify the correct molecular weight and confirm its identity nih.govtargetmol.com. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) MS can generate ions from the peptide, and the resulting mass-to-charge ratio (m/z) can be measured nih.govnih.gov. This measured mass can be compared to the theoretical molecular weight of this compound (363.37 g/mol ) to confirm its presence and purity nih.govtargetmol.com.
Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the peptide ions and analyzing the resulting fragment ions thermofisher.comosu.edu. The fragmentation pattern is characteristic of the peptide sequence and can be used to confirm the amino acid sequence and identify any modifications or impurities thermofisher.comnih.gov. This is essential for assessing the integrity of synthetic peptides or for characterizing peptides isolated from biological sources nih.gov.
For example, Fast Atom Bombardment (FAB) mass spectrometry was used to characterize a TRH-related peptide, yielding a pseudomolecular ion (M + H)⁺ that matched the synthetic peptide nih.gov. This demonstrates the utility of MS in confirming the mass and identity of TRH-related peptides nih.gov.
MS methods are also integral to quantitative proteomics workflows, where they are used to identify and quantify peptides, often utilizing isotopically labeled standards for absolute quantitation thermofisher.comnih.gov. While the primary focus for this compound assessment might be on confirming its structure and purity, the principles of MS for peptide analysis are broadly applicable.
Structural Analogs and Derivatives in Relation to Trh Oh
Metabolic Relationship to TRH Precursors and Other Degradation Products
TRH is synthesized from a larger precursor polypeptide, preproTRH, which contains multiple copies of the sequence Gln-His-Pro-Gly wikipedia.orgphysiology.orgnih.gov. This precursor undergoes post-translational processing, including cleavage by prohormone convertases and exopeptidases, to yield intermediate products nih.gov. TRH-Gly (pGlu-His-Pro-Gly) is identified as the immediate precursor peptide for TRH physiology.orgnih.govphysiology.org. TRH-Gly is converted to the mature, amidated TRH by the enzyme peptidylglycine α-amidating monooxygenase (PAM) physiology.orgnih.govphysiology.org.
TRH itself is subject to enzymatic degradation in tissues like plasma and brain medchemexpress.comphysiology.org. Two primary enzymes are involved in TRH breakdown: a postproline-cleaving enzyme and a pyroglutamyl aminopeptidase (B13392206) physiology.orgphysiology.org. The postproline-cleaving enzyme converts TRH into Trh-OH by removing the C-terminal amide group medchemexpress.comphysiology.orgphysiology.orgpnas.org. The pyroglutamyl aminopeptidase cleaves the N-terminal pyroglutamyl residue from TRH, resulting in His-Pro-NH2, which then undergoes cyclization to form cyclo(His-Pro) physiology.orgphysiology.org. Thus, this compound and cyclo(His-Pro) are key degradation products of TRH metabolism physiology.orgphysiology.org.
Distinction from TRH-Gly (Precursor) and Cyclo(His-Pro) (Other Metabolite)
This compound can be distinguished from TRH-Gly and cyclo(His-Pro) based on their chemical structures and their positions in the TRH metabolic pathway.
TRH-Gly (pGlu-His-Pro-Gly): This is a linear tetrapeptide and the immediate precursor to TRH. It contains an additional glycine (B1666218) residue at the C-terminus compared to TRH and this compound, and this glycine is subsequently amidated to form the C-terminal amide of TRH physiology.orgnih.govphysiology.org. Its molecular formula is C₁₈H₂₄N₆O₆ and its molecular weight is approximately 420.4 g/mol biosynth.comnih.gov.
This compound (pGlu-His-Pro-OH): This is a linear tripeptide formed by the deamidation of TRH. It has a free carboxyl group at the C-terminus medchemexpress.commedkoo.com. Its molecular formula is C₁₆H₂₁N₅O₅ and its molecular weight is approximately 363.37 g/mol nih.govchembk.com.
Cyclo(His-Pro) (cHP): This is a cyclic dipeptide formed from the cleavage of the N-terminal pyroglutamate (B8496135) from TRH, followed by cyclization of the remaining His-Pro-NH2 fragment physiology.orgphysiology.orgoup.com. It has a distinct cyclic structure ruixibiotech.comdrugbank.com. Its molecular formula is C₁₁H₁₄N₄O₂ and its molecular weight is approximately 234.25 g/mol ruixibiotech.comcaymanchem.comsigmaaldrich.com.
The metabolic relationships and structural differences are summarized in the table below:
| Compound | Role in Pathway | Structure Type | C-terminus | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| TRH-Gly | Precursor | Linear Peptide | Glycine (free acid) | C₁₈H₂₄N₆O₆ | 420.4 | 121906 nih.gov |
| TRH | Hormone | Linear Peptide | Proline-amide | C₁₆H₂₂N₆O₄ | 362.4 | 638678 wikipedia.org |
| This compound | Metabolite | Linear Peptide | Proline (free acid) | C₁₆H₂₁N₅O₅ | 363.37 | 4968 nih.gov |
| Cyclo(His-Pro) | Metabolite | Cyclic Peptide | Cyclic | C₁₁H₁₄N₄O₂ | 234.25 | 449094 nih.gov |
Stability Profiles of this compound Compared to Other TRH Derivatives
TRH is known to have a short half-life in plasma due to rapid degradation by enzymes physiology.orgphysiology.org. This compound, the deamidated form of TRH, is considered one of the most stable derivatives of TRH medchemexpress.compnas.orgchembk.com. It is produced by the action of a specific proline endopeptidase medchemexpress.compnas.org. Studies have indicated that TRH is rapidly inactivated to this compound and cyclo(His-Pro) by brain enzyme fractions nih.gov. Compared to TRH, this compound exhibits significantly higher stability in the presence of enzymes like pyroglutamyl aminopeptidase and in human plasma google.com. For instance, while TRH degraded with a half-life of 9 minutes in human plasma, N-alkoxycarbonyl derivatives (used as prodrugs that convert to TRH) showed half-lives ranging from 0.5 to 6.6 hours, indicating enhanced stability compared to TRH itself google.com. This compound's inherent stability contributes to its presence at relatively high levels in various brain regions medchemexpress.compnas.orgchembk.com.
Synthetic Modifications and Their Biological Activity Assessment (e.g., Methylated TRH)
Synthetic modifications of the TRH structure have been pursued to develop analogs with altered properties, such as increased metabolic stability, enhanced lipophilicity, or selective activity on TRH receptors google.comjst.go.jpresearchgate.net. These modifications often aim to improve pharmacokinetic profiles and potentially target specific therapeutic applications researchgate.net.
One notable example of a synthetic modification is methylated TRH, specifically [3-Me-His]TRH, where a methyl group is added to the histidine residue nih.govbioscientifica.com. This modification has been shown to affect the binding affinity to TRH receptors. Studies using tritiated [3H]MeTRH have assessed the ability of various TRH analogs, including this compound, TRH, and cyclo(His-Pro), to inhibit its binding to receptors in brain sections jneurosci.org. While MeTRH and TRH showed nanomolar potency in inhibiting [3H]MeTRH binding, this compound was only moderately effective, exhibiting potency in the micromolar range jneurosci.org. Cyclo(His-Pro) was even less effective, with millimolar IC50 values jneurosci.org.
Other synthetic TRH mimetics have been developed with modifications at the N- and C-termini to improve oral effectiveness and central nervous system penetration jst.go.jpresearchgate.netacs.org. For example, taltirelin (B1682926) (TAL) is a synthetic TRH analog with a methyl-substituted pyroglutamyl residue that confers resistance to enzymatic degradation . These modified analogs are assessed for their biological activity, including binding affinity to TRH receptors and effects in various in vivo models jst.go.jpacs.org. The binding affinity of synthetic mimetics to TRH receptors (TRH-R) is a key parameter in evaluating their potential activity jst.go.jpacs.org.
Data on the relative potencies of TRH and its analogs in inhibiting [3H]MeTRH binding to rat brain sections illustrate the impact of structural modifications on receptor interaction:
| Compound | IC50 (approximate) | Potency Relative to MeTRH/TRH |
| MeTRH | Nanomolar range | High |
| TRH | Nanomolar range | High |
| This compound | Micromolar range | Moderate |
| Cyclo(His-Pro) | Millimolar range | Low |
Note: IC50 values indicate the concentration required to inhibit 50% of binding. Lower IC50 values indicate higher potency.
Further research involves exploring various N- and C-terminus modifications and assessing their impact on binding affinity and in vivo effects to identify promising candidates for therapeutic development jst.go.jpresearchgate.netacs.org.
Computational and Theoretical Investigations Involving this compound
Computational and theoretical methods play a significant role in understanding the molecular behavior of compounds like this compound (pyroglutamyl-histidyl-proline), a deamidated analog of thyrotropin-releasing hormone (TRH). These approaches provide insights into its interactions with other molecules, potential binding sites, and enzymatic processing, complementing experimental studies.
Computational and Theoretical Investigations Involving this compound
Computational studies offer valuable perspectives on the structural, electronic, and dynamic properties of this compound and its interactions with biological targets. These methods range from molecular mechanics and dynamics simulations to quantum mechanics calculations, providing detailed information at the atomic level.
Computational and Theoretical Investigations Involving Trh Oh
Distribution and Localization of Trh Oh in Biological Systems
Presence in Neural Tissues
Trh-OH is present in neural tissues, where it is produced from the degradation of TRH medchemexpress.com. Research indicates that this compound is found at high levels in numerous brain regions medchemexpress.com. While specific concentrations across different brain areas are not provided in the search results for this compound itself, the presence of the enzyme responsible for its formation, TRH-degrading ectoenzyme, is enriched in various brain regions nih.gov. Studies on mammalian septal neurons have shown that this compound is present and can inhibit Na+ channel activity medchemexpress.com.
Detection in Peripheral Tissues and Biofluids (e.g., Urine)
This compound has been detected in peripheral tissues and biofluids. Evidence supports the presence of deamido-TRH (this compound) immunoreactivity in human urine nih.gov. Using a specific radioimmunoassay for deamido-TRH, immunoreactivity was detected in the urine of a percentage of normal subjects and patients with thyroid disease nih.gov. This immunoreactivity in human urine eluted in the same position as synthetic this compound during gel filtration, suggesting its identity with the synthetic compound nih.gov. While TRH immunoreactivity was also found in urine, it behaved differently chromatographically and enzymatically compared to synthetic TRH, and notably, this urinary TRH immunoreactivity was not reactive in the this compound radioimmunoassay nih.gov. This indicates that the detected this compound in urine is distinct from other TRH-immunoreactive substances present nih.gov.
Although detailed quantitative data for this compound in various peripheral tissues is not extensively available in the provided results, the presence of the TRH-degrading ectoenzyme in peripheral tissues such as the anterior pituitary and liver suggests that this compound formation can occur outside the central nervous system nih.gov. Other TRH-like peptides, structurally distinct from this compound (pyroglutamyl-histidyl-proline), such as pyroglutamyl-glutamyl-proline amide (pEEPam), have been identified in peripheral tissues like the prostate cas.cznih.gov. However, these are separate compounds from the deamidated form of TRH, this compound.
Based on the available information, this compound is a metabolite found in both neural tissues and biofluids like urine, resulting from the enzymatic breakdown of TRH.
Summary of this compound Presence/Detection
| Location | Presence/Detection | Notes | Source |
| Neural Tissues (Brain Regions) | Present | Found at high levels in numerous brain regions; inhibits Na+ channels | medchemexpress.com |
| Urine (Human) | Detected | Immunoreactivity detected; co-elutes with synthetic this compound on GF | nih.gov |
| Peripheral Tissues | Formed (Inferred) | Enzyme for formation present in some peripheral tissues (e.g., liver) | medchemexpress.comnih.gov |
Future Research Trajectories and Methodological Advancements
Elucidating Underexplored Biological Functions
While Trh-OH is recognized as a product of TRH metabolism, its independent biological functions beyond this role remain an area ripe for exploration. Research has indicated some specific actions of this compound, such as the inhibition of Na+ channel activity in mammalian septal neurons in a dose-dependent manner medchemexpress.com. However, the full spectrum of its potential physiological effects is not yet comprehensively understood.
Future studies should aim to identify and characterize additional biological activities of this compound. This could involve investigating its interactions with various receptors, enzymes, and signaling pathways distinct from those primarily associated with TRH. Given the widespread distribution of TRH and its metabolizing enzymes in both the central nervous system and peripheral tissues medchemexpress.comoup.com, it is plausible that this compound exerts effects in diverse physiological systems, including but not limited to neuroregulation, endocrine modulation, and metabolic processes. Exploring potential roles in areas where TRH is known to have effects, such as gastrointestinal function, immune responses, or even wound healing, could reveal novel functions for its metabolite frontiersin.orgplos.org. Furthermore, investigating the effects of this compound in different cellular contexts and animal models will be crucial to understand its in vivo significance and potential therapeutic implications.
Advanced Analytical Techniques for Low-Level Detection
Accurate and sensitive detection of this compound is fundamental to understanding its physiological concentrations, distribution, and kinetics. Traditional methods like Radioimmunoassay (RIA) have been utilized for measuring this compound levels oup.com. However, advancing our understanding, particularly concerning low-level concentrations in complex biological matrices, necessitates the development and application of more advanced analytical techniques.
Future research will likely focus on employing and refining highly sensitive and specific methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS). These techniques offer advantages in terms of specificity, sensitivity, and the ability to simultaneously quantify multiple related compounds, including TRH and other metabolites. eurofins.com Methodological advancements are needed to optimize sample preparation techniques to efficiently extract and concentrate this compound from various tissues and biofluids, minimizing matrix effects and improving detection limits. The development of standardized and validated protocols for low-level this compound detection will be critical for accurate quantification and for conducting comprehensive pharmacokinetic and pharmacodynamic studies. This is particularly important for investigating its potential roles as a signaling molecule or biomarker, where concentrations may be very low.
Investigating the Full Spectrum of Enzymatic Regulation
The formation of this compound primarily occurs through the enzymatic deamidation of TRH, notably catalyzed by enzymes such as post-proline cleaving enzyme (also known as prolyl endopeptidase) eur.nlphysiology.org. While this metabolic pathway is established, a complete understanding of the enzymatic regulation governing this compound levels is still evolving.
Future research should aim to identify all enzymes involved in both the synthesis (from TRH) and potential further degradation of this compound. This includes characterizing the activity and regulation of known enzymes like prolyl endopeptidase in different tissues and physiological states. eur.nl Furthermore, investigating the potential involvement of other peptidases or enzymes in this compound metabolism will provide a more complete picture of its metabolic fate. Understanding the factors that influence the expression, localization, and activity of these enzymes, such as hormonal signals, developmental stages, or disease states, is crucial for comprehending how this compound levels are controlled in vivo. Research into specific enzyme inhibitors or activators could also serve as valuable tools for manipulating this compound levels and studying its biological effects. mdpi.com
Exploring Novel Computational Models for this compound Interactions and Metabolism
Computational approaches offer powerful tools for complementing experimental studies on this compound by providing insights into its molecular interactions and metabolic pathways. While computational models have been applied to study TRH-receptor interactions and the broader hypothalamic-pituitary-thyroid axis nih.govoup.comresearchgate.net, the specific application of these models to this compound is an area with significant potential for growth.
Q & A
Basic Research Questions
Q. How to formulate a scientifically rigorous research question for Trh-OH studies?
- Methodological Answer : Use frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to structure the question . Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- Population: Define the biological system or model (e.g., neuronal cells).
- Intervention: Specify this compound dosage or application method.
- Comparison: Use a control group (e.g., untreated cells or a related peptide).
- Outcome: Measure specific endpoints (e.g., receptor activation, metabolic changes).
Q. What are the critical components of experimental design for this compound studies?
- Methodological Answer :
- Literature Review : Identify gaps using databases like PubMed or Web of Science, focusing on this compound’s role in neuropeptide pathways .
- Variables : Define independent (e.g., this compound concentration), dependent (e.g., gene expression levels), and confounding variables (e.g., cell viability).
- Replication : Include technical and biological replicates to ensure reproducibility .
- Controls : Use positive/negative controls (e.g., known agonists/antagonists) to validate assays .
Q. How to conduct a systematic literature review for this compound research?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND receptor binding NOT industrial applications") in databases like Scopus .
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vitro/in vivo models) and exclude non-peer-reviewed sources .
- Synthesis : Create a matrix comparing methodologies (e.g., Table 1: This compound Dose-Response Studies in Rodent Models), highlighting inconsistencies in reported EC50 values .
Advanced Research Questions
Q. How to address contradictions in this compound experimental data?
- Methodological Answer :
- Root-Cause Analysis : Compare methodologies (e.g., differences in cell lines, assay sensitivity) .
- Statistical Testing : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding factors .
- Meta-Analysis : Pool data from multiple studies to assess effect size heterogeneity (e.g., I² statistic) .
- Example: If Study A reports this compound-induced apoptosis, while Study B finds no effect, analyze differences in exposure time or apoptosis markers (e.g., caspase-3 vs. TUNEL assay).
Q. What strategies ensure ethical rigor in this compound studies involving human tissues?
- Methodological Answer :
- Informed Consent : Obtain explicit consent for secondary use of biospecimens .
- Data Anonymization : Remove identifiers from genomic or proteomic datasets .
- Ethics Review : Submit protocols to institutional review boards (IRBs), addressing risks like data breaches .
Q. How to optimize analytical methods for this compound quantification in complex matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from plasma .
- Instrumentation : Validate LC-MS/MS parameters (e.g., collision energy, retention time) against certified standards .
- Calibration Curves : Ensure linearity (R² > 0.99) across expected physiological ranges (e.g., 0.1–100 nM) .
Q. How to design a longitudinal study to assess this compound’s chronic effects?
- Methodological Answer :
- Time Points : Schedule measurements at baseline, mid-study, and endpoint (e.g., 0, 6, 12 weeks) .
- Attrition Mitigation : Use intention-to-treat (ITT) analysis to account for dropouts .
- Power Analysis : Calculate sample size using G*Power software to detect clinically meaningful effect sizes (e.g., Cohen’s d = 0.5) .
Data Presentation and Validation
Q. How to present this compound research findings effectively?
- Methodological Answer :
- Tables/Figures : Use heatmaps for gene expression data or dose-response curves for receptor activation .
- Supplementary Materials : Include raw datasets, chromatograms, and protocol details in open-access repositories (e.g., Zenodo) .
- Reproducibility Checklist : Adhere to ARRIVE guidelines for in vivo studies or MIAME standards for microarray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
